molecular formula C18H14N2O2S B2855367 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide CAS No. 681158-24-7

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2855367
CAS No.: 681158-24-7
M. Wt: 322.38
InChI Key: HPTIJVQZYGTWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide: is a heterocyclic compound that combines a chromene and thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with chromone derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .

Biology: The compound has shown promise in biological studies, particularly in the development of new drugs. It exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for further research in drug discovery .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a potential candidate for treating diseases such as cancer and infections .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-16(10-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)22-11-15(17)23-18/h1-9H,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTIJVQZYGTWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.